![molecular formula C7H9Br2N B1613407 2-(Bromomethyl)-6-methylpyridine hydrobromide CAS No. 64114-29-0](/img/structure/B1613407.png)
2-(Bromomethyl)-6-methylpyridine hydrobromide
Overview
Description
2-(Bromomethyl)-6-methylpyridine hydrobromide is a chemical compound with the molecular formula C7H9Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-methylpyridine hydrobromide typically involves the bromination of 6-methylpyridine. One common method is the reaction of 6-methylpyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-methylpyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methyl derivatives.
Scientific Research Applications
Scientific Research Applications of 2-(Bromomethyl)-6-methylpyridine hydrobromide
This compound is a chemical compound with diverse applications in scientific research, particularly in organic synthesis, medicinal chemistry, material science, and biological research. Its structure features a bromomethyl group, which is highly reactive and can undergo substitution reactions with nucleophiles, and a methyl group that can participate in oxidation and reduction reactions, making it a versatile reagent in various chemical transformations.
Applications
- Organic Synthesis this compound serves as a building block for synthesizing complex molecules. For example, it can be used in the synthesis of 2-alkyl nicotinoids .
- Medicinal Chemistry This compound is utilized in developing pharmaceutical compounds, especially those targeting the central nervous system. It can also be an intermediate in synthesizing pharmaceutical compounds that target neurological and inflammatory diseases.
- Material Science It is used in the synthesis of polymers and other advanced materials. The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
- Biological Research this compound is employed as a reagent to modify biomolecules and study enzyme mechanisms.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-methylpyridine hydrobromide involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. The methyl group can also participate in oxidation and reduction reactions, making the compound versatile in different chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 3-(Bromomethyl)pyridine hydrobromide
- 4-(Bromomethyl)pyridine hydrobromide
Uniqueness
2-(Bromomethyl)-6-methylpyridine hydrobromide is unique due to the presence of both a bromomethyl and a methyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. The position of the methyl group also influences the reactivity and selectivity of the compound in various reactions.
Biological Activity
2-(Bromomethyl)-6-methylpyridine hydrobromide is a chemical compound with significant potential in biological applications. Its unique structure, characterized by the presence of a bromomethyl group and a pyridine ring, confers various biological activities that are being explored in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Structure and Composition
- Molecular Formula : CHBrN
- Molecular Weight : 202.05 g/mol
- CAS Number : 64114-29-0
Physical Properties
- Appearance : White to off-white crystalline solid
- Solubility : Soluble in water and organic solvents
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following sections outline specific areas of biological activity.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. For instance:
- Case Study : A series of experiments demonstrated that derivatives of this compound exhibited cytotoxic effects against L1210 mouse leukemia cells, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves:
- Alkylation of DNA : The bromomethyl group can alkylate DNA, leading to disruptions in cellular processes and promoting apoptosis in cancer cells .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its anticancer properties .
Toxicological Profile
While exploring the biological activity, it is essential to consider the toxicological aspects:
- Acute Toxicity : The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315), indicating that safety measures should be taken during handling .
Summary of Key Studies
Comparison with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Yatakemycin | Aziridine | Antitumor activity |
Ficellomycin | Aziridine | Antibiotic properties |
Duocarmycin SA | Bicyclic | Antitumor activity |
Properties
IUPAC Name |
2-(bromomethyl)-6-methylpyridine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-6-3-2-4-7(5-8)9-6;/h2-4H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDWDYXOGHHILO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633222 | |
Record name | 2-(Bromomethyl)-6-methylpyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64114-29-0 | |
Record name | 2-(Bromomethyl)-6-methylpyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-6-methylpyridine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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